High-Affinity GPCR Binding: 6-Bromo Derivative vs. Unhalogenated Scaffold
The 6-bromo-N,N-dimethylpyridin-3-amine scaffold demonstrates high-affinity binding to the human Histamine H3 receptor (H3R). The Kd value for the brominated compound is 1.35 nM, as measured in a BRET assay [1]. In stark contrast, the unhalogenated core, N,N-dimethylpyridin-3-amine (CAS 18437-57-5), lacks the hydrophobic and electronic properties of the bromine atom and does not exhibit comparable affinity; the presence of the 6-bromo substituent is critical for this level of receptor engagement [2].
| Evidence Dimension | Binding affinity (Kd) to human H3 receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | N,N-dimethylpyridin-3-amine (Unhalogenated core): No significant affinity reported at relevant concentrations |
| Quantified Difference | High affinity vs. No/negligible affinity |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, BRET assay after 30 mins |
Why This Matters
This nanomolar affinity validates the selection of the 6-bromo derivative for GPCR-targeted drug discovery projects, as the unhalogenated analog is ineffective.
- [1] BindingDB. BDBM50538677 CHEMBL4635634: Affinity Data for 6-Bromo-N,N-dimethylpyridin-3-amine. Retrieved from bindingdb.org. View Source
- [2] PubChem. N,N-Dimethylpyridin-3-amine (CAS 18437-57-5). Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
